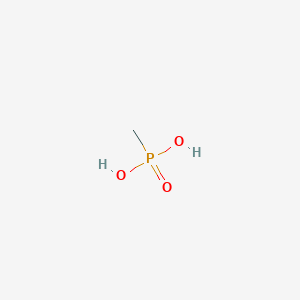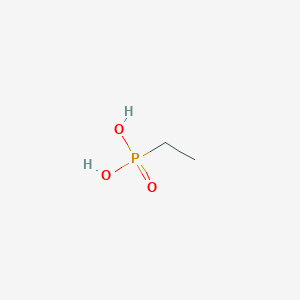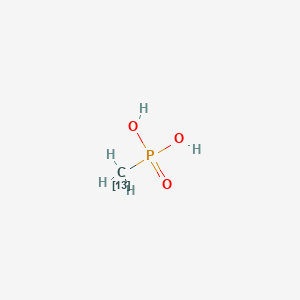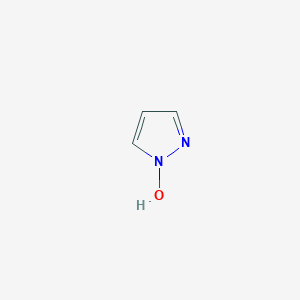
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid, also known as AHBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid absorbs UV radiation by undergoing a photochemical reaction, which results in the formation of a stable product that does not cause damage to the skin. In the case of photodynamic therapy, 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid is activated by light and produces singlet oxygen, which is toxic to cancer cells.
Biochemische Und Physiologische Effekte
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has been shown to have low toxicity and is not irritating to the skin. It is also biodegradable and does not accumulate in the environment. In addition, 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has been found to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has several advantages for use in lab experiments, including its stability, low toxicity, and ability to absorb UV radiation. However, its synthesis method is complex and may require specialized equipment and expertise. In addition, 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid may not be suitable for certain applications due to its specific chemical properties.
Zukünftige Richtungen
There are several future directions for research on 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid, including the development of more efficient synthesis methods and the investigation of its potential applications in drug delivery and photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid, as well as its potential environmental impact.
Synthesemethoden
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid can be synthesized through a multistep process, starting with the reaction of 2,4-dihydroxybenzoic acid with acetic anhydride to form 2-acetoxybenzoic acid. This intermediate is then reacted with 2-ethylhexanol in the presence of a catalyst to produce 2-(((2-ethylhexyl)oxy)carbonyl)benzoic acid. Finally, the acetyl group is replaced with a hexanoyl group through a reaction with hexanoyl chloride, resulting in the formation of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has been studied for its potential use as a sunscreen agent due to its ability to absorb UV radiation. In addition, it has also been investigated as a corrosion inhibitor for metals and as a potential drug delivery agent. 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has also shown promise in the field of photodynamic therapy, which involves the use of light-activated compounds to selectively destroy cancer cells.
Eigenschaften
CAS-Nummer |
88144-82-5 |
|---|---|
Produktname |
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid |
Molekularformel |
C16H20O5 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-(2-acetylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H20O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
KMODWYGCVMNDCL-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C |
Kanonische SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C |
Synonyme |
MOEHP; 1,2-Benzenedicarboxylic Acid Mono(2-acetylhexyl) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



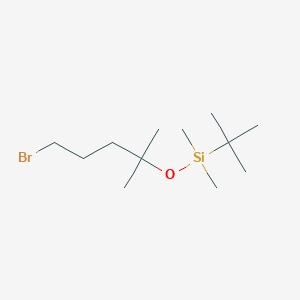
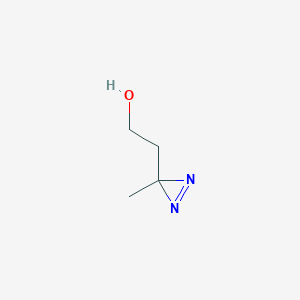

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
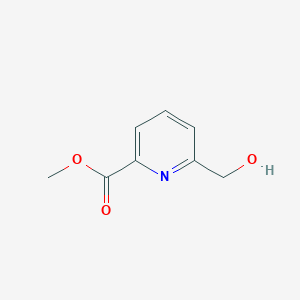
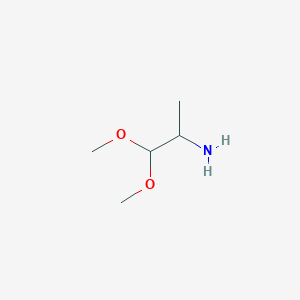

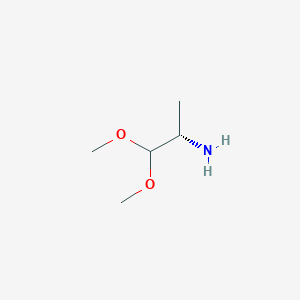
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
